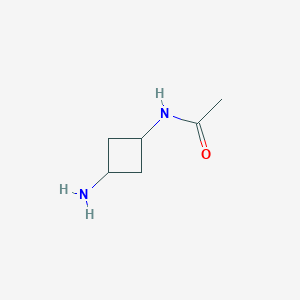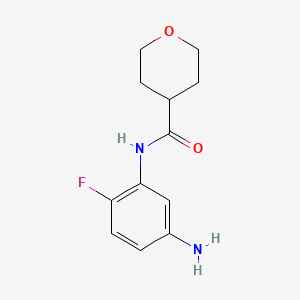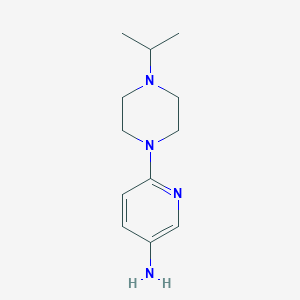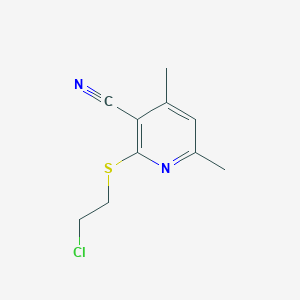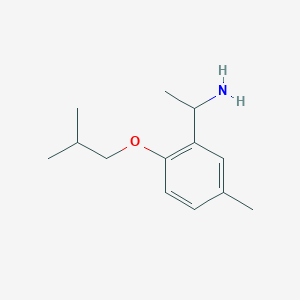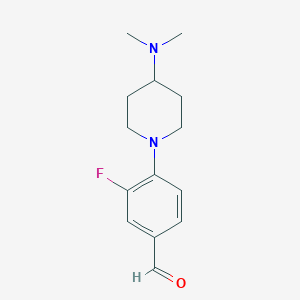
N-(4-aminocyclohexyl)cyclobutanecarboxamide
Übersicht
Beschreibung
N-(4-aminocyclohexyl)cyclobutanecarboxamide (ACHCA) is a cyclic amide that has been studied for its potential applications in various scientific research fields. ACHCA has been found to have a range of biochemical and physiological effects that make it a promising tool for laboratory experiments.
Wirkmechanismus
The mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide is not yet fully understood. However, it is believed to involve the inhibition of the enzyme cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory molecules. This inhibition of COX-2 is thought to be responsible for the anti-inflammatory and analgesic effects of N-(4-aminocyclohexyl)cyclobutanecarboxamide.
Biochemical and Physiological Effects
N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to have a range of biochemical and physiological effects. For example, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to reduce the production of pro-inflammatory molecules, reduce pain and inflammation, and protect against oxidative damage. In addition, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to have anticonvulsant effects and to reduce the risk of certain diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The use of N-(4-aminocyclohexyl)cyclobutanecarboxamide in laboratory experiments has several advantages. For example, N-(4-aminocyclohexyl)cyclobutanecarboxamide is relatively easy to synthesize and can be produced in a variety of concentrations and purity levels. In addition, N-(4-aminocyclohexyl)cyclobutanecarboxamide has a wide range of biochemical and physiological effects, making it a versatile tool for laboratory experiments. However, there are also some limitations to the use of N-(4-aminocyclohexyl)cyclobutanecarboxamide in laboratory experiments. For example, the mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide is not yet fully understood, and there is a lack of long-term data on the safety and efficacy of N-(4-aminocyclohexyl)cyclobutanecarboxamide.
Zukünftige Richtungen
There are a number of potential future directions for the study of N-(4-aminocyclohexyl)cyclobutanecarboxamide. For example, further research is needed to better understand the mechanism of action of N-(4-aminocyclohexyl)cyclobutanecarboxamide and to determine the long-term safety and efficacy of N-(4-aminocyclohexyl)cyclobutanecarboxamide. In addition, further research is needed to explore the potential applications of N-(4-aminocyclohexyl)cyclobutanecarboxamide in the treatment of pain, inflammation, and other diseases. Finally, further research is needed to develop new methods for the synthesis of N-(4-aminocyclohexyl)cyclobutanecarboxamide and to improve the purity and concentration of N-(4-aminocyclohexyl)cyclobutanecarboxamide for laboratory experiments.
Wissenschaftliche Forschungsanwendungen
N-(4-aminocyclohexyl)cyclobutanecarboxamide has been studied for its potential applications in various scientific research fields. For example, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been found to have anti-inflammatory and analgesic properties, making it a potential tool for the treatment of pain and inflammation. In addition, N-(4-aminocyclohexyl)cyclobutanecarboxamide has been studied for its potential as an anticonvulsant, as well as its potential to protect against oxidative damage and reduce the risk of certain diseases.
Eigenschaften
IUPAC Name |
N-(4-aminocyclohexyl)cyclobutanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O/c12-9-4-6-10(7-5-9)13-11(14)8-2-1-3-8/h8-10H,1-7,12H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRTPEVHCNZAXAW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCC(CC2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-aminocyclohexyl)cyclobutanecarboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




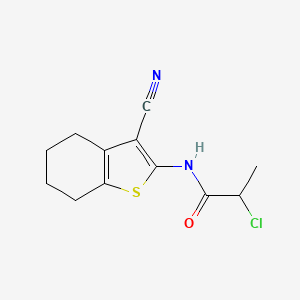
![2-[4-(4-Amino-3-methylphenyl)-1-piperazinyl]-1-ethanol](/img/structure/B1386336.png)
![N-[(2H-1,3-benzodioxol-4-yl)methyl]cyclopentanamine](/img/structure/B1386337.png)
